molecular formula C18H16N2O2 B5712906 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5712906
M. Wt: 292.3 g/mol
InChI Key: LHBHESWJRRHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as HDMP, is a pyrimidinone derivative that has been studied for its potential applications in various scientific research fields. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various scientific research fields. However, one limitation of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone derivatives with improved bioavailability and reduced toxicity. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone and its potential applications in various scientific research fields. Finally, studies are needed to investigate the potential use of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step reaction process, starting with the condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then reacted with guanidine carbonate to form 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone.

Scientific Research Applications

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been investigated for its potential use in treating inflammatory conditions, such as arthritis, by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(21)11-9-15/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHESWJRRHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-phenyl)-2,6-dimethyl-5-phenyl-1H-pyrimidin-4-one

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